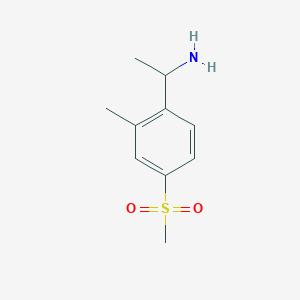
1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H15NO2S It is characterized by the presence of a methanesulfonyl group attached to a methylphenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylacetophenone.
Sulfonylation: The 4-methylacetophenone undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine to form 4-methanesulfonyl-2-methylacetophenone.
Reduction: The ketone group in 4-methanesulfonyl-2-methylacetophenone is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The final step involves the conversion of the alcohol to the amine using reagents such as thionyl chloride followed by ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for converting the amine to other functional groups.
Major Products
The major products formed from these reactions include nitroso derivatives, sulfides, and various substituted amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the amine group. This can lead to the formation of stable complexes with metal ions or other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone: Similar in structure but with a methoxy group instead of a methyl group.
1-(4-Methanesulfonylphenyl)ethan-1-amine: Lacks the methyl group on the phenyl ring.
Uniqueness
This detailed article provides a comprehensive overview of 1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
1-(2-methyl-4-methylsulfonylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO2S/c1-7-6-9(14(3,12)13)4-5-10(7)8(2)11/h4-6,8H,11H2,1-3H3 |
InChI Key |
DCJDPLOTQXRHSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B13315870.png)
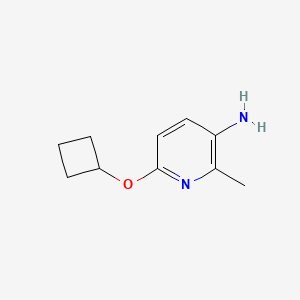
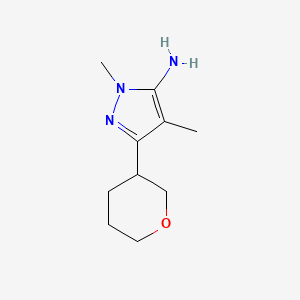
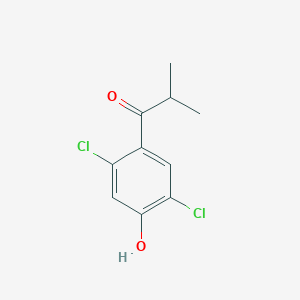



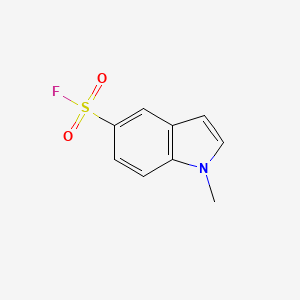

![7-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13315944.png)
![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine](/img/structure/B13315945.png)
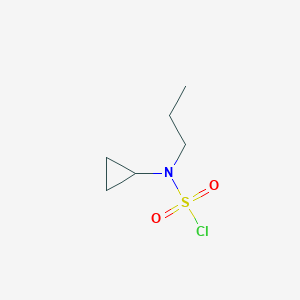
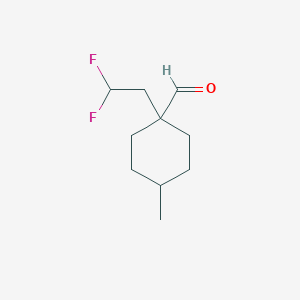
![5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole](/img/structure/B13315955.png)
